molecular formula C10H13NO3S B13196340 5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde

5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde

Cat. No.: B13196340
M. Wt: 227.28 g/mol
InChI Key: YXDXRSXTSMHPQG-UHFFFAOYSA-N
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Description

5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde: is a chemical compound with the molecular formula C10H13NO3S and a molecular weight of 227.28 g/mol . It features a thiophene ring substituted with a morpholine ring and a hydroxymethyl group, making it a unique and versatile compound in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde typically involves the condensation of thiophene derivatives with morpholine and formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and exhibiting biological activity .

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

5-[3-(hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde

InChI

InChI=1S/C10H13NO3S/c12-5-8-7-14-4-3-11(8)10-2-1-9(6-13)15-10/h1-2,6,8,12H,3-5,7H2

InChI Key

YXDXRSXTSMHPQG-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1C2=CC=C(S2)C=O)CO

Origin of Product

United States

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